molecular formula C9H9IO2 B1386796 2-((3-Iodophenoxy)methyl)oxirane CAS No. 75746-32-6

2-((3-Iodophenoxy)methyl)oxirane

Cat. No. B1386796
CAS RN: 75746-32-6
M. Wt: 276.07 g/mol
InChI Key: VIPJDVWBJSFNLV-UHFFFAOYSA-N
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Description

“2-((3-Iodophenoxy)methyl)oxirane” is a chemical compound with the molecular formula C9H9IO2 . It’s used in the synthesis and formulation of industrial products .


Synthesis Analysis

An efficient method for the preparation of various 2-substituted-1,4-benzodioxanes involves CuBr-catalyzed tandem reactions of 2-((o-iodophenoxy)methyl)oxiranes with phenols . The reaction involves the ring-opening process of 2-((2-iodophenoxy)methyl)oxirane followed by an intramolecular C–O cross coupling .


Chemical Reactions Analysis

The deoxygenation of oxiranes by λ3σ3‐Phosphorus Reagents has been explored in detail . The reaction involves the ring-opening process of 2-((2-iodophenoxy)methyl)oxirane followed by an intramolecular C–O cross coupling .

Mechanism of Action

Phosphenium cation acts as an electrophilic reagent and accepts σ electrons of oxirane to form a complex in the first combination step . In most cases, a carbene transfer occurs as the first step, leading to a phosphorane and a carbonyl unit that thereafter react in the usual Wittig fashion via the corresponding λ5σ5-1,2-oxaphosphetane intermediate .

properties

IUPAC Name

2-[(3-iodophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPJDVWBJSFNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655540
Record name 2-[(3-Iodophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Iodophenoxy)methyl)oxirane

CAS RN

75746-32-6
Record name 2-[(3-Iodophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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